molecular formula C19H14ClN3O3S B2814138 N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide CAS No. 2034439-91-1

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide

Cat. No.: B2814138
CAS No.: 2034439-91-1
M. Wt: 399.85
InChI Key: JFLHBFYBJVKBOF-UHFFFAOYSA-N
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Description

N1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide is a synthetic oxalamide derivative characterized by a benzo[b]thiophen-3-yl moiety at the N1 position and a 5-chloro-2-cyanophenyl group at the N2 position. The compound’s structure combines a sulfur-containing aromatic heterocycle (benzo[b]thiophene) with a polar hydroxyethyl linker and a substituted phenyl ring featuring electron-withdrawing substituents (chloro and cyano).

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-N'-(5-chloro-2-cyanophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O3S/c20-12-6-5-11(8-21)15(7-12)23-19(26)18(25)22-9-16(24)14-10-27-17-4-2-1-3-13(14)17/h1-7,10,16,24H,9H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLHBFYBJVKBOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide typically involves multiple steps:

    Formation of Benzo[b]thiophene Derivative: The benzo[b]thiophene core can be synthesized via cyclization reactions involving thiophene and benzene derivatives. Common methods include the use of palladium-catalyzed coupling reactions and electrophilic cyclization.

    Introduction of Hydroxyethyl Group: The hydroxyethyl group is introduced through a nucleophilic substitution reaction, often using ethylene oxide or a similar reagent.

    Attachment of Chlorinated Cyanophenyl Group: This step involves the reaction of the benzo[b]thiophene derivative with a chlorinated cyanophenyl compound, typically under basic conditions to facilitate nucleophilic substitution.

    Formation of Oxalamide Linkage: The final step is the formation of the oxalamide linkage, which can be achieved through the reaction of the intermediate with oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[b]thiophene moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro or cyano groups, converting them to amines using reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings. Halogenation, nitration, and sulfonation are common, using reagents such as halogens, nitric acid, and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzo[b]thiophene moiety, which is known for its biological activity.

    Medicine: Explored for its potential as an anti-cancer agent, leveraging the cytotoxic properties of the chlorinated cyanophenyl group.

    Industry: Utilized in the development of advanced polymers and coatings, benefiting from its unique chemical structure.

Mechanism of Action

The mechanism of action of N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors involved in cell signaling pathways, particularly those related to oxidative stress and inflammation.

    Pathways Involved: The compound may inhibit key enzymes in the oxidative stress pathway, reducing the production of reactive oxygen species and thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name / ID N1 Substituent N2 Substituent Key Activity/Application Yield (%) Metabolic Stability/Safety Notes Reference
Target Compound 2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl 5-Chloro-2-cyanophenyl Inferred pharmacological - Likely resistant to amide hydrolysis -
, Compound 13 (1-Acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl 4-Chlorophenyl HIV entry inhibition 36 Not reported
, S336 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor agonist (Savorymyx® UM33) - Rapid hepatic metabolism; no hydrolysis
, GMC-3 4-Chlorophenyl 1,3-Dioxoisoindolin-2-yl Antimicrobial - Not reported
, No. 1768 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Flavoring agent - NOEL = 100 mg/kg bw/day

Key Observations:

Substituent-Driven Activity: The benzo[b]thiophen-3-yl group in the target compound may enhance lipophilicity and π-π stacking compared to the thiazolyl group in ’s antiviral compounds or the dimethoxybenzyl group in flavoring agents ().

Pharmacological Potential: Antiviral oxalamides () often feature chlorophenyl and heterocyclic substituents, suggesting the target compound could share similar mechanisms, such as interfering with viral entry or replication. In contrast, flavoring oxalamides () prioritize methoxy and pyridyl groups for receptor interaction, highlighting the scaffold’s versatility.

Synthetic Challenges :

  • The target compound’s hydroxyethyl linker may require protective strategies during synthesis, akin to the low yields (36–53%) observed in ’s stereochemically complex derivatives.

Physicochemical and Metabolic Properties

Table 2: Physicochemical and Metabolic Comparison

Property Target Compound , Compound 13 , S336
Melting Point Not reported Not reported Not reported
Solubility Inferred moderate (hydroxyethyl/polar groups) Likely low (bulky substituents) High (pyridyl enhances polarity)
Metabolic Stability Likely stable (amide hydrolysis resistance inferred) Unknown Rapid metabolism, no hydrolysis
Safety (NOEL) Not established - 100 mg/kg bw/day

Key Insights:

  • Metabolism : Oxalamides like S336 () undergo rapid hepatic metabolism without amide bond cleavage, suggesting the target compound may similarly resist hydrolysis, enhancing its pharmacokinetic profile.
  • Safety: Flavoring oxalamides exhibit high NOEL values (e.g., 100 mg/kg bw/day), but pharmaceutical derivatives like the target compound would require tailored toxicological studies.

Biological Activity

N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide (CAS Number: 2034439-91-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H14ClN3O3S
  • Molecular Weight : 399.9 g/mol
  • Structure : The compound features a benzo[b]thiophene moiety, a hydroxyethyl group, and a chloro-cyanophenyl substituent, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(benzo[b]thiophen-3-yl)-2-hydroxyethylamine with oxalyl chloride under controlled conditions to prevent oxidation. The reaction is performed in an inert atmosphere and at low temperatures to manage the exothermic nature of the process.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , potentially disrupting bacterial cell membranes or inhibiting essential enzymes. Studies have shown promising results in vitro against various bacterial strains, suggesting its utility as an antimicrobial agent.

Antioxidant Effects

The antioxidant properties of this compound have also been investigated. The compound is believed to scavenge free radicals, thereby protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties . It has been explored for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that its interaction with specific molecular targets may lead to:

  • Induction of Apoptosis : The compound may activate signaling pathways that promote programmed cell death in cancer cells.
  • Inhibition of Enzymatic Activity : Its structural features may allow it to inhibit key enzymes involved in microbial metabolism or inflammatory responses.

Case Studies and Research Findings

A variety of studies have evaluated the biological activity of this compound:

StudyFocusFindings
Anticonvulsant ActivityDemonstrated significant protective effects in animal models at specific dosages.
Antimicrobial EvaluationShowed effective inhibition against Gram-positive and Gram-negative bacteria in vitro.
Anti-inflammatory AssessmentIndicated potential for reducing inflammation markers in cultured cells.

Q & A

Q. What are the recommended synthetic routes for N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide in academic settings?

The synthesis involves multi-step reactions starting with the preparation of key intermediates. A typical route includes:

  • Step 1 : Synthesis of 5-chloro-2-cyanophenylamine via nitration and reduction of a nitro precursor.
  • Step 2 : Formation of the oxalamide backbone by reacting the amine with oxalyl chloride or diethyl oxalate under anhydrous conditions.
  • Step 3 : Introduction of the 2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl group via nucleophilic substitution or coupling reactions. Optimization of solvent (e.g., dichloromethane), temperature (0–25°C), and base (e.g., triethylamine) is critical. Purification via column chromatography or recrystallization ensures >95% purity, as validated in analogous oxalamide syntheses .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and functional group integrity (e.g., hydroxyethyl at δ 3.5–4.5 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 349.8 for C15H12ClN3O3S).
  • Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm⁻¹) and -CN groups (~2200 cm⁻¹).
  • HPLC : Assesses purity (>95%) using reverse-phase C18 columns .

Q. What are the key stability considerations for handling this compound in experimental workflows?

The compound is sensitive to moisture and light due to its hydroxyethyl and cyanophenyl groups. Store at –20°C under inert gas (N2/Ar). Conduct stability tests in common solvents (DMSO, ethanol) via accelerated degradation studies (40°C/75% RH for 14 days) to identify optimal storage conditions .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action for this compound in biological systems?

  • Target Identification : Use affinity chromatography or photoaffinity labeling with a biotinylated derivative to isolate binding proteins.
  • Enzymatic Assays : Test inhibition of kinases or proteases (e.g., IC50 determination) in vitro.
  • Molecular Docking : Perform computational simulations (AutoDock Vina) using crystallographic data of potential targets (e.g., HIV-1 gp120 for antiviral activity) .
  • Pathway Analysis : Employ RNA-seq or phosphoproteomics to map downstream signaling effects in treated cell lines.

Q. What experimental strategies address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and compound batches.
  • Dose-Response Curves : Compare EC50 values across assays to rule out concentration-dependent effects.
  • Metabolomic Profiling : Identify metabolite interactions that may explain divergent activities (e.g., glutathione conjugation altering redox activity) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Systematic Modifications : Replace the chloro group with -CF3 or -OCH3 to assess electronic effects on receptor binding.
  • Bioisosteric Replacement : Substitute the benzo[b]thiophene with indole or furan moieties to improve solubility.
  • Pharmacokinetic Testing : Measure logP (octanol-water) and plasma protein binding to guide lead optimization .

Q. What methodologies resolve discrepancies in synthetic yields across different protocols?

  • Design of Experiments (DoE) : Use factorial designs to test variables (solvent polarity, catalyst loading).
  • In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation and identify rate-limiting steps.
  • Alternative Routes : Compare amide coupling reagents (HATU vs. EDCI) for improved efficiency .

Q. How should researchers approach pharmacokinetic profiling for this compound?

  • In Vitro ADME : Use Caco-2 cell monolayers to predict intestinal absorption and CYP450 inhibition assays.
  • In Vivo Studies : Administer a radiolabeled analog (14C) to mice for bioavailability and tissue distribution analysis.
  • Metabolite ID : LC-MS/MS profiling of plasma and urine to identify primary oxidation or conjugation products .

Methodological Challenges

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Continuous Flow Chemistry : Reduces reaction times and improves heat transfer for exothermic steps (e.g., oxalyl chloride reactions).
  • Crystallization Engineering : Optimize solvent-antisolvent pairs (e.g., ethanol/water) to enhance yield and polymorph control.
  • Quality Control : Implement PAT (Process Analytical Technology) tools for real-time purity monitoring .

Q. How can hygroscopicity of the hydroxyethyl group impact experimental reproducibility?

  • Lyophilization : Pre-dry the compound before use in moisture-sensitive reactions.
  • Karl Fischer Titration : Quantify water content in batches and correlate with stability data.
  • Formulation : Develop solid dispersions with cyclodextrins to stabilize the hygroscopic form .

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